molecular formula C19H12BrF3N2O3S B2570553 6-((4-bromophenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)nicotinamide CAS No. 1286728-47-9

6-((4-bromophenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)nicotinamide

Cat. No. B2570553
CAS RN: 1286728-47-9
M. Wt: 485.28
InChI Key: RPFYEHVPQULERD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the bromophenyl, trifluoromethylphenyl, and nicotinamide groups. The sulfonyl group could potentially be introduced via a sulfonylation reaction .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom might be replaced in a nucleophilic aromatic substitution reaction. The sulfonyl group could potentially be reduced to a sulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings and the sulfonyl group could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Agrochemicals

TFMP derivatives are extensively used in the agrochemical industry for the protection of crops from pests . The introduction of the TFMP moiety into agrochemical compounds has led to the development of more than 20 new TFMP-containing agrochemicals that have acquired ISO common names . The unique properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives.

Pharmaceuticals

In the pharmaceutical industry , several TFMP derivatives have been granted market approval, with five pharmaceutical products containing the TFMP moiety . These compounds are used due to their distinctive physicochemical properties, which can influence biological activities. Additionally, many candidates containing TFMP derivatives are currently undergoing clinical trials .

Veterinary Medicine

TFMP derivatives have found applications in veterinary medicine as well, with two veterinary products containing the TFMP moiety being approved for market . These products leverage the biological activities conferred by the TFMP derivatives for therapeutic purposes in animals.

Synthesis of Intermediates

TFMP derivatives, including the compound , are used as intermediates in the synthesis of various chemical products . These intermediates are crucial for creating complex molecules with specific desired properties for use in different industries.

Photothermal Therapy

Recent studies have shown the potential of TFMP derivatives in photothermal therapy . The derivatives can be engineered to control intramolecular charge transfer interactions, which are important for photothermal conversion. This application is particularly promising for medical treatments using near-infrared photothermal effects.

Crop Protection

More than 50% of the pesticides launched in the last two decades have been fluorinated, with a significant portion containing the TFMP group . This highlights the importance of TFMP derivatives in developing effective crop protection solutions.

Fluorinated Organic Chemicals Development

The development of fluorinated organic chemicals, including TFMP derivatives, is an increasingly important research topic. The effects of fluorine on the biological activities and physical properties of compounds have made these derivatives essential in the discovery of new applications .

properties

IUPAC Name

6-(4-bromophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrF3N2O3S/c20-14-5-7-16(8-6-14)29(27,28)17-9-4-12(11-24-17)18(26)25-15-3-1-2-13(10-15)19(21,22)23/h1-11H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFYEHVPQULERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-bromophenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)nicotinamide

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